spiro[indene-2,3'-piperidin]-1(3H)-one
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocycles are bicyclic molecular structures distinguished by a single, shared atom connecting two rings. nih.gov This unique spiro-fusion imparts a distinct three-dimensionality to the molecule, a feature of considerable interest in drug design. Unlike flat, aromatic systems, the rigid, non-planar geometry of spirocycles allows for the precise spatial projection of functional groups, which can lead to more specific and high-affinity interactions with the three-dimensional binding sites of biological targets like proteins and enzymes. nih.govnih.gov
A key advantage of incorporating spirocyclic motifs is the improvement of a molecule's physicochemical properties. The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³), a parameter that often correlates with enhanced clinical success. nih.gov An increased Fsp³ value is associated with better aqueous solubility, modulated lipophilicity, and improved metabolic stability, all of which are critical for a compound's pharmacokinetic profile. nih.gov Furthermore, the inherent rigidity of spirocyclic systems can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. These advantageous properties have led to the integration of spirocyclic scaffolds in a wide array of approved drugs and clinical candidates, targeting everything from enzymes and receptors to protein-protein interactions. nih.gov
Overview of Spiro[indene-2,3'-piperidin]-1(3H)-one within the Spiroindene Chemical Space
The spiroindene framework, which combines an indene (B144670) ring system with another ring via a spiro-center, represents a privileged scaffold in chemical synthesis. The indane-1,3-dione moiety, in particular, is a versatile building block for creating complex molecular architectures, including spiro compounds. nih.gov The reactivity of its methylene (B1212753) group allows for condensations and cycloadditions, providing access to a diverse range of spirocyclic systems. nih.gov
This compound belongs to this chemical space, featuring a fusion of an indanone core with a piperidine (B6355638) ring. The piperidine ring itself is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to influence solubility, basicity, and receptor interactions. researchgate.net The specific linkage in this compound connects the 2-position of the indene system to the 3-position of the piperidine ring.
While direct and extensive research on this exact isomer is limited in publicly available literature, the chemical space is populated by closely related analogs. For instance, the positional isomer, spiro[indene-2,4'-piperidin]-1(3H)-one, is documented in chemical databases, indicating interest in this general arrangement. nih.govnih.gov Furthermore, synthetic routes to spiro[indene-2,3'-pyrrolidines] have been developed through methods like 1,3-dipolar cycloaddition reactions, demonstrating the feasibility of creating spiro-linkages at the indene-2-position with nitrogen-containing heterocycles. researchgate.netresearchgate.net Another closely related structure, spiro[indene-2,3'-piperidine]-1,2'(3H)-dione, which features an additional carbonyl group on the piperidine ring, is also noted as a research compound. These examples collectively define a rich chemical space around the target molecule, underscoring its relevance as a potential scaffold for further investigation.
Research Trajectories and Current Academic Focus on this compound and Related Architectures
Current research on structurally related spiro-piperidine and spiro-indene compounds highlights several promising therapeutic avenues that could be explored for this compound. A significant area of focus is the development of novel antimicrobial and antiparasitic agents. For example, recent studies have demonstrated that spiro-piperidine derivatives can exhibit potent antileishmanial activity, in some cases surpassing the efficacy of existing treatments like miltefosine. nih.govnih.gov The mechanism for some of these compounds is believed to involve the inhibition of critical parasitic enzymes such as pteridine (B1203161) reductase 1 (PTR1). nih.govnih.gov
The synthesis of these complex spiro-heterocycles often employs multicomponent reactions, including 1,3-dipolar cycloadditions, which allow for the efficient and stereoselective construction of the spirocyclic core from simple starting materials. researchgate.netrsc.orgresearchgate.net Research in the synthesis of spiroindenes has also led to advanced enantioselective methods using catalysts like chiral rhodium complexes, enabling the creation of specific stereoisomers with high purity. researchgate.net
Given the established biological activities of related spiro-piperidine compounds and the synthetic accessibility of the spiro-indene core, future research on this compound and its derivatives could logically be directed towards infectious diseases, oncology, and central nervous system disorders, where both piperidine and indanone scaffolds have historically found applications.
Detailed Research Findings
To illustrate the therapeutic potential within this chemical class, the following table summarizes the biological activity of several spiro-heterocyclic compounds that are structurally related to the title compound.
Table 1: Antileishmanial Activity of Related Spiro-Piperidine Derivatives
This table presents in vitro activity data for novel spiro-piperidine derivatives against Leishmania major, demonstrating the potential of this scaffold in antiparasitic research. The compounds listed are not direct derivatives of this compound but serve as examples of the bioactivity of related spiro-piperidine systems. nih.govnih.gov
| Compound ID | Structure | IC₅₀ (Amastigote) µM | IC₅₀ (Promastigote) µM | Selectivity Index (Amastigote) |
| 8a | Spiro[pyrimidine-5,4'-piperidine] derivative | 0.89 | 1.13 | > 224.7 |
| 9a | Spiro[thiazole-5,4'-piperidine] derivative | 0.50 | 0.41 | > 400.0 |
| Miltefosine | (Reference Drug) | 8.08 | 17.06 | 2.4 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI) is the ratio of cytotoxicity (CC₅₀ on VERO cells) to biological activity (IC₅₀ on amastigotes); a higher SI indicates greater selectivity for the parasite over mammalian cells.
Compound Nomenclature
Structure
2D Structure
Properties
IUPAC Name |
spiro[3H-indene-2,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13/h1-2,4-5,14H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTIAUMOXOCVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3C2=O)CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro Indene 2,3 Piperidin 1 3h One and Its Analogues
Classical Spirocyclization Approaches
Classical methods for constructing the spiro[indene-2,3'-piperidin]-1(3H)-one core often rely on well-established cyclization and condensation reactions. These approaches typically involve the sequential formation of the ring systems.
Nazarov Cyclization Cascades for Spiroindene Systems
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the 4π-electrocyclization of a pentadienyl cation, typically generated from a divinyl ketone precursor under acidic conditions. This reaction can be adapted into cascade or tandem sequences to build more complex polycyclic and spirocyclic systems. An investigation into a Nazarov-ene tandem reaction has demonstrated its utility in the stereoselective construction of spiro compounds. researchgate.net
In the context of spiroindene synthesis, a Nazarov cyclization cascade can be envisioned. An approach could involve an intramolecular interrupted homo-Nazarov cascade using aryl-tethered alkenyl cyclopropyl (B3062369) ketones, which has been shown to produce polycyclic spirocarbocycles. nih.gov While direct application to the this compound system is not extensively documented, the principle involves designing a precursor that, upon acid-catalyzed rearrangement and cyclization, forms the indene-1-one moiety while a tethered piperidine (B6355638) precursor or a group that can be converted to a piperidine ring participates in a subsequent cyclization step to form the spirocyclic junction.
Condensation Reactions of Indene (B144670) Derivatives with Piperidine Precursors
Condensation reactions provide a more direct and frequently utilized route to spiro[indene-piperidine] structures. These methods typically involve the reaction of an indanone derivative with a precursor that provides the piperidine ring. For instance, a multicomponent reaction between two equivalents of 1-indanone (B140024) and pyridine (B92270) aldehydes under reflux conditions can yield spirocarbocyclic compounds. rsc.org This highlights the feasibility of using an indanone scaffold as a key building block.
A plausible pathway for the synthesis of this compound involves a one-pot, three-component 1,3-dipolar cycloaddition. In a related synthesis, azomethine ylides, generated in situ from the condensation of indane-1,3-dione and a secondary amino acid like pipecolic acid (a piperidine derivative), react with a dipolarophile to produce spiro indanone-piperidine fused systems with high regioselectivity. mdpi.com Another strategy is the sequential Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound like an indanone, often catalyzed by piperidine itself, followed by an intramolecular cyclization to furnish the spiro system. nih.gov
Pyrolytic Cyclization and Subsequent Transformations for Spiroindenylpiperidines
Pyrolytic or thermal cyclization methods involve high-temperature, gas-phase reactions to induce ring formation, often through the generation of highly reactive intermediates. While powerful for certain classes of compounds, the application of pyrolytic cyclization for the direct synthesis of complex scaffolds like this compound is not widely reported in the literature. These high-energy conditions can lack selectivity and may be incompatible with the functional groups typically present in the required precursors, making solution-phase methods such as those described in other sections generally more favorable for this specific target.
Protection-Deprotection Strategies (e.g., Boc Group Removal)
In the multi-step synthesis of this compound, protecting group strategies are crucial for managing reactivity and preventing unwanted side reactions. The secondary amine of the piperidine ring is highly nucleophilic and can interfere with various reaction steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal.
The nature of the protecting group on the nitrogen atom can have a critical influence on the reactivity and selectivity of cyclization reactions. nih.gov For example, an electron-withdrawing group is often required to achieve complete selectivity in certain catalytic cyclizations. nih.gov Once the spirocyclic core is assembled, the Boc group can be cleanly removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final deprotected this compound. oaepublish.com
Catalytic Approaches to Spirocyclic Indene-Piperidine Systems
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and atom economy. Transition metal catalysis, in particular, has provided novel pathways to challenging molecular architectures like spirocycles.
Transition Metal-Catalyzed Cyclizations (e.g., Rh(III)-Catalyzed C-H Activation for Spiropiperidines)
A highly effective method for the synthesis of spiropiperidine derivatives involves rhodium(III)-catalyzed intramolecular C–H activation. This strategy provides a novel and efficient route to highly substituted tricyclic spiropiperidines under mild conditions. nih.gov The reaction proceeds via an aryl C-H activation followed by an intramolecular Heck-type reaction. nih.gov
In a representative study, N-acetylated or N-carboxybenzyl (Cbz) protected benzamides with a tethered olefinic side chain were used as substrates. The rhodium(III) catalyst, [Cp*RhCl₂]₂, facilitates the cyclization, which is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring of the benzamide. The nature of the nitrogen protecting group was found to be critical, with electron-withdrawing groups like acetyl (Ac) or Cbz providing complete selectivity for the desired enamine product. nih.gov These enamines can be further transformed under acidic conditions to afford complex tetracyclic spiropiperidines. nih.gov
The table below summarizes the results from the Rh(III)-catalyzed synthesis of various spiropiperidine enamines, demonstrating the scope and efficiency of this methodology. nih.gov
| Substrate (Benzamide Derivative) | Protecting Group (PG) | Substituent (R) | Yield (%) |
|---|---|---|---|
| 9b | Ac | H | 85 |
| 9c | Cbz | H | 94 |
| 9f | Ac | Me | 75 |
| 9g | Ac | OMe | 64 |
| 9h | Ac | F | 81 |
| 9i | Ac | Cl | 97 |
| 9j | Ac | Br | 96 |
Palladium-Catalyzed Hydrogenation for Ring Saturation and Deprotection
Palladium-based catalysts are highly effective for the hydrogenation of unsaturated cyclic systems, a key step in the synthesis of saturated spiro-heterocycles. Catalysts such as palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are widely used for this purpose. mdpi.com The performance of these catalysts can be influenced by the method of their preparation and the reaction conditions. For instance, in the hydrogenation of diene carboxylates, composites containing palladium nanoparticles (NPs) between 5–40 nm in size have demonstrated high efficiency, achieving product yields of up to 90% at a hydrogen pressure of 100 atm and a temperature of 30°C over 24 hours. mdpi.com The choice of solvent also plays a critical role, with methanol (B129727) often providing higher yields compared to THF or hexanes, which correlates with the solubility of hydrogen gas. mdpi.com
Beyond ring saturation, palladium-catalyzed hydrogenation is a standard method for the removal of protecting groups. For example, in the synthesis of 3-(piperidin-3-yl)-1H-indole derivatives, a Pd/C catalyst under a hydrogen atmosphere is used for deprotection steps. mdpi.com
Catalyst Performance in Hydrogenation of Diene Carboxylates mdpi.com
| Catalyst | Preparation Method | Yield (%) | Conditions |
|---|---|---|---|
| Pd/C | Adsorption of Pd²+ followed by reduction | Up to 90% | 100 atm H₂, 30°C, 24h, MeOH |
| Pd(OH)₂/C (Pearlman's) | Precipitation of hydrated PdO followed by reduction | Comparable or lower than Pd/C |
Organocatalytic Methods for Stereoselective Spirocyclization (applicable to spirooxindoles)
Organocascade reactions represent a powerful strategy for the stereoselective synthesis of complex molecules like spirooxindoles from simple precursors. nih.gov These reactions combine multiple steps in a single pot without isolating intermediates, enhancing operational efficiency. nih.gov A prominent example is the enantioselective organocascade Michael/spirocyclization reaction. This method utilizes a chiral bifunctional catalyst to react methyleneindolinones with compounds like 1-bromo-3-nitropropane, affording chiral spirooxindole-fused cyclopentanes with excellent stereochemical control. nih.gov
This approach is part of a broader field focused on the organocatalytic asymmetric synthesis of spirooxindoles, which are valued for their potential in medicinal chemistry. acs.org The strategies often revolve around specific starting materials and are categorized by the type of organocatalyst used, demonstrating the versatility of this methodology in constructing complex natural products and new pharmaceutical agents. acs.org
Multicomponent Reactions (MCRs) for Spiro Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. This approach is particularly valuable for building diverse and complex spiro-heterocyclic scaffolds.
Three-Component Reactions for Spiro[indene-2,7'-isoquinoline] and Related Scaffolds
A selective synthesis of the spiro[indene-2,7′-isoquinoline] scaffold has been achieved through a piperidine-promoted three-component reaction. researchgate.net This reaction involves combining N-alkylpiperidin-4-ones, malononitrile, and 2-arylidene-1,3-indanediones in ethanol. researchgate.net The conditions can be tuned to selectively yield either the desired spiro[indene-2,7′-isoquinoline] derivatives or related ring-opened tetrahydroisoquinoline structures. researchgate.net This method highlights how subtle changes in reaction parameters can direct the outcome of a complex transformation.
Tandem Cycloaddition Reactions for Diverse Spiro-Heterocycles
Tandem reactions, where a single procedure triggers a cascade of bond-forming events, offer an elegant route to complex molecular architectures. A notable example is the tandem inter [4 + 2]/intra [3 + 2] nitroalkene cycloaddition. acs.org In this process, the intermolecular [4 + 2] cycloaddition of a nitroalkene with a vinyl ether generates a cyclic nitronate intermediate. acs.org This intermediate then undergoes an intramolecular [3 + 2] cycloaddition to furnish a spiro tricyclic nitroso acetal, demonstrating a highly efficient construction of azapropellanes. acs.org Another advanced strategy involves the tandem cyclization-cycloaddition of rhodium carbenoids, which has been applied as a powerful approach to synthesizing the core structures of Aspidosperma alkaloids. acs.org
Regioselective and Stereoselective Synthesis via MCRs
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex spiro compounds. MCRs have proven to be highly effective in achieving this control. For instance, a highly regioselective 1,3-dipolar cycloaddition reaction between 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones and non-stabilized azomethine ylides (generated in situ from isatins and sarcosine) exclusively affords dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones. nih.gov Similarly, reacting 3,5-bis(arylmethylene)-1-methyl-4-piperidinones with azomethine ylides yields dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones in a highly regioselective manner. nih.gov
Diastereoselectivity has also been successfully controlled. A base-promoted three-component reaction of ammonium (B1175870) acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds produces multifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org The scope of this reaction has been explored with various substrates, as summarized in the table below.
Diastereoselective Three-Component Synthesis of Dispirooxindoles beilstein-journals.org
| Entry | Isatin (B1672199) Substituent (R¹) | Methyleneoxindole Substituent (R²) | Yield (%) |
|---|---|---|---|
| 1 | H | H | 85 |
| 2 | 5-Br | H | 81 |
| 3 | 5-Cl | H | 83 |
| 4 | 5-F | H | 80 |
| 5 | H | 5-Br | 84 |
| 6 | H | 5-Cl | 88 |
Furthermore, [3 + 2] cycloaddition reactions are a cornerstone for stereoselective spirooxindole synthesis, often employing azomethine ylide intermediates to produce novel cycloadducts with multiple contiguous asymmetric carbons in high yield and diastereoselectivity. mdpi.com
Advanced Synthetic Strategies
Modern organic synthesis continues to produce innovative methods for constructing spirocyclic frameworks. One such advanced strategy is the palladium-catalyzed dearomative spirocyclization. rsc.org This method has been used to synthesize 3-spiropiperidino indolenines from the reaction of 1H-indoles with activated aziridines, followed by a Pd-catalyzed reaction with propargyl carbonates. rsc.org This potent transformation creates two stereogenic centers, including a challenging all-carbon quaternary stereocenter, with exceptional diastereomeric and enantiomeric excess. rsc.org
Another sophisticated approach is the palladium-catalyzed oxidative annulation of 2-aryl cyclic-1,3-dicarbonyl compounds with non- or weakly activated 1,3-dienes. rsc.org This reaction proceeds via C–H functionalization and results in the formation of spiroindanes, which are core structures in various biologically active molecules. rsc.org
1,3-Dipolar Cycloaddition Reactions in Spiroindene Synthesis
The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for the stereoselective synthesis of five-membered heterocyclic rings, including the pyrrolidine (B122466) and piperidine systems found in spiroindene and spirooxindole analogues. tue.nlresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. tue.nl
In the context of spirooxindole and spiroindene synthesis, a common approach involves the in situ generation of an azomethine ylide, which serves as the 1,3-dipole. These ylides are often formed from the condensation of isatin (or an analogous indanone precursor) with a secondary amino acid, such as L-proline or sarcosine. wikipedia.org The resulting dipole then reacts with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound, to construct the spirocyclic core in a highly regio- and stereoselective manner. wikipedia.org This multicomponent strategy is highly efficient, allowing for the creation of significant molecular complexity and multiple stereocenters in a single step. wikipedia.org
For instance, the three-component reaction between isatins, a secondary α-amino acid, and a dipolarophile like an electron-deficient alkene can yield complex bispirooxindole derivatives. rsc.org The reaction proceeds through a [3+2] cycloaddition mechanism, where the azomethine ylide adds across the double bond of the dipolarophile to form the new heterocyclic ring fused at the C3 position of the oxindole (B195798) core. wikipedia.org The choice of solvent and catalyst can be optimized to achieve high yields and diastereoselectivity. pressbooks.pub
Similarly, this methodology has been extended to the synthesis of spiroindenes. The reaction of cyclic azomethine imines with 2-arylideneindene-1,3-diones in refluxing acetonitrile (B52724) has been shown to produce spiro[indene-2,2′-pyrazolo[1,2-a]pyrazole] derivatives with good yields. libretexts.orgrsc.org
Below is a table summarizing representative examples of 1,3-dipolar cycloaddition reactions for the synthesis of spirooxindole and spiroindene analogues.
| Dipole Precursors | Dipolarophile | Solvent | Conditions | Product | Yield | Ref |
| Isatin, L-proline | Chalcone | Ethanol | Reflux, 5h | Pyrrolizidine spirooxindole | Good | wikipedia.org |
| Isatin, Sarcosine | Chalcone | Ethanol | Reflux | N-methyl pyrrolidine spirooxindole | Good | wikipedia.org |
| 6-Bromoisatin, L-proline | N-ethylmaleimide | Ethanol | Room Temp | N-fused pyrrolidinyl-dispirooxindole | 94% | pressbooks.pub |
| Cyclic azomethine imine | 2-Arylideneindene-1,3-dione | Acetonitrile | Reflux | cis-1,3-diaryl-substituted spiro[indene-2,2′-pyrazolo[1,2-a]pyrazole] | Good | libretexts.orgrsc.org |
| Isatin, L-proline | Vinyl selenone | Not Specified | Mild | Spirooxindole-tetrahydropyrrolizine | Good | youtube.com |
Dianion Alkylation and Cyclization in Spirooxindole Analogues
Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov This strategy can be adapted to construct the spirocyclic core of oxindole analogues. The process generally involves the deprotonation of a carbonyl compound to form a nucleophilic enolate, which then attacks an electrophilic alkylating agent in an SN2 reaction. nih.gov For the synthesis of spirocycles, a dialkylation approach is typically required, where a suitable precursor is alkylated twice by a single molecule containing two electrophilic centers. pressbooks.pub
In the synthesis of spirooxindole analogues, a monocarbonyl precursor can be directly alkylated at the α-position. nih.gov This requires a strong, sterically hindered base like lithium diisopropylamide (LDA) to ensure complete conversion to the enolate, preventing side reactions like self-condensation. youtube.comnih.gov The enolate then reacts with a dihaloalkane. The first alkylation introduces one end of the chain, and a subsequent intramolecular alkylation closes the ring to form the spirocyclic system.
A well-known related method is the malonic ester synthesis, which can be used to prepare carboxylic acids from alkyl halides. nih.gov This involves the alkylation of the highly acidic diethyl malonate. While traditionally used for making substituted acetic acids, the principles can be extended to the synthesis of cyclic structures.
More modern methods have been developed that utilize transition-metal catalysis. For example, a palladium-catalyzed allylic alkylation followed by a DBU-mediated intramolecular cyclization has been successfully used to construct spiro[indoline-3,2′-pyrrol]-2-one skeletons from vinyl benzoxazinanones and 3-isothiocyanato oxindoles. bldpharm.com This sequence demonstrates the power of combining alkylation and cyclization steps to efficiently build complex spiro-heterocycles under mild conditions. bldpharm.com
| Precursor(s) | Reagents | Key Steps | Product | Yield | Ref |
| Diethyl malonate | 1. NaOEt 2. Dihaloalkane | Dianion formation, Dialkylation, Cyclization | Spirocyclic dicarboxylic ester | Varies | nih.gov |
| Ketone | 1. LDA 2. Dihaloalkane | Enolate formation, Dialkylation, Cyclization | Spirocyclic ketone | Varies | nih.gov |
| Vinyl benzoxazinanone, 3-Isothiocyanato oxindole | Pd catalyst, DBU | Allylic alkylation, Intramolecular cyclization | Spiro[indoline-3,2′-pyrrol]-2-one | Moderate to Good | bldpharm.com |
Rearrangement Reactions for Spirooxindole Derivatives
Rearrangement reactions provide another elegant pathway to the spirooxindole core, often by transforming a pre-existing fused-ring system into the desired spirocyclic architecture. Oxidative rearrangements are particularly prominent in this area.
A notable example is the oxidative rearrangement of tetrahydro-β-carbolines (THBCs) to furnish spirooxindoles. This transformation can be achieved using various oxidizing agents. An efficient protocol utilizes trichloroisocyanuric acid (TCCA) as an inexpensive and versatile reagent to convert diversely substituted THBCs into the corresponding spirooxindoles in good to excellent yields. The proposed mechanism involves an initial chlorination of the THBC, followed by the formation of a chlorohydrin intermediate. Subsequent dehydrohalogenation leads to a semi-pinacol-type rearrangement to yield the final spirooxindole product. Other oxidants like oxone have also been reported for similar transformations.
Acid-catalyzed rearrangements have also been explored. In one study, spiro-bridged oxindoles were found to undergo an acid-catalyzed rearrangement to yield biologically important 3-alkylidene oxindoles, demonstrating the utility of rearrangement pathways in diversifying spirocyclic scaffolds. bldpharm.com The general strategy of using an oxidative rearrangement of a suitable indole (B1671886) alkaloid precursor, such as a yohimbine-type structure, has been a key approach in the total synthesis of several spirooxindole natural products.
| Substrate | Reagent(s) | Reaction Type | Product | Yield | Ref |
| Tetrahydro-β-carboline | TCCA, THF/water | Oxidative Rearrangement | Spirooxindole | Up to 99% | |
| Tetrahydro-β-carboline | Oxone | Oxidative Rearrangement | Spirooxindole | Not specified | |
| Indole Alkaloid Precursor | tBuOCl | Oxidative Rearrangement | Spirooxindole Natural Product | Varies | |
| Spiro-bridged oxindole | Acid catalyst | Acid-catalyzed Rearrangement | 3-Alkylidene oxindole | Not specified | bldpharm.com |
Industrial-Scale Synthesis and Process Intensification Considerations
The translation of laboratory-scale syntheses of complex molecules like this compound to an industrial scale presents significant challenges related to safety, efficiency, cost, and environmental impact. Process intensification (PI) is a key chemical engineering paradigm aimed at addressing these challenges by developing smaller, cleaner, safer, and more energy-efficient manufacturing processes.
A primary strategy in process intensification is the transition from traditional batch reactors to continuous flow manufacturing. In a flow process, reagents are continuously pumped and mixed, reacting in a much smaller volume than a batch reactor. This offers superior control over reaction parameters such as temperature and mixing, which is crucial for highly exothermic or fast reactions. The enhanced heat and mass transfer in flow reactors can lead to higher yields, improved selectivity, and safer operating conditions by minimizing the accumulation of hazardous intermediates.
For the synthesis of spirocyclic compounds, which often involves multiple steps and potentially energetic reactions, flow chemistry offers several advantages:
Enhanced Safety: By keeping the volume of reacting material low at any given time, the risks associated with hazardous reagents or exothermic events are significantly reduced. This is particularly relevant for nitration or reactions involving organometallic compounds.
Improved Yield and Quality: Precise control over reaction time and temperature minimizes the formation of byproducts, leading to a cleaner product profile and simplifying downstream purification.
Scalability: Scaling up a flow process often involves running the process for a longer duration or using multiple reactors in parallel ("numbering-up"), rather than designing a larger, more complex reactor.
Integration of Technologies: Flow chemistry can be combined with other enabling technologies, such as microwave irradiation, ultrasound, or photochemistry, to further accelerate reactions and improve efficiency in what are known as hybrid techniques.
The ultimate goal of process intensification is to develop end-to-end continuous manufacturing processes, where multiple synthetic and purification steps are linked together seamlessly, converting raw materials into the final active pharmaceutical ingredient (API) in a single, uninterrupted flow. While developing such a process for a complex molecule like this compound requires significant research and development, the principles of process intensification provide a clear roadmap for achieving a more sustainable and efficient industrial synthesis.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: A proton NMR spectrum of spiro[indene-2,3'-piperidin]-1(3H)-one would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the indene (B144670) ring would typically appear in the downfield region (approx. 7.0-8.0 ppm). The protons on the piperidine (B6355638) ring and the methylene (B1212753) protons of the indene moiety would show complex splitting patterns in the upfield region, with their chemical shifts influenced by their proximity to the nitrogen atom and the spiro center.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon (C=O) of the indanone part would be highly deshielded, appearing far downfield (typically 190-200 ppm). The spiro carbon, being a quaternary carbon linked to four other carbons, would have a characteristic chemical shift. Aromatic carbons would resonate in the 120-150 ppm range, while the aliphatic carbons of the piperidine and indene rings would appear at higher field strengths.
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.0 |
| ¹H | CH₂ (Indene) | ~3.0 |
| ¹H | CH₂ (Piperidine) | 1.5 - 3.5 |
| ¹H | N-H (Piperidine) | 1.0 - 4.0 (broad) |
| ¹³C | C=O (Ketone) | 190 - 200 |
| ¹³C | Aromatic C | 120 - 150 |
| ¹³C | Spiro C | 50 - 70 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
For this compound, the IR spectrum would be expected to display several characteristic absorption bands. The most prominent peak would be a strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically found in the range of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and indene rings would be observed just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would likely be visible as a moderate peak around 3300-3500 cm⁻¹.
Table 4.2: Expected IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone (C=O) | Stretch | 1680 - 1710 (Strong) |
| Amine (N-H) | Stretch | 3300 - 3500 (Moderate) |
| Aromatic C-H | Stretch | 3000 - 3100 (Weak-Moderate) |
| Aliphatic C-H | Stretch | 2850 - 3000 (Moderate-Strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would determine the exact mass, allowing for the confirmation of its elemental composition. The fragmentation pattern would likely involve characteristic cleavages of the piperidine ring and the indanone structure, providing further structural confirmation. Common fragmentation pathways for spiro compounds often involve the rupture of bonds adjacent to the spirocyclic center.
X-ray Diffraction Studies for Solid-State Structure Determination of Spirocyclic Compounds
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, assuming a suitable single crystal could be grown.
The analysis would yield detailed information on bond lengths, bond angles, and the conformation of the fused ring system. For this spiro compound, X-ray diffraction would confirm the perpendicular orientation of the indene and piperidine rings relative to each other around the central spiro carbon. It would also provide data on intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate how the molecules pack in the crystal lattice.
Computational Chemistry and Mechanistic Studies on Spiro Indene 2,3 Piperidin 1 3h One
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For spiro[indene-2,3'-piperidin]-1(3H)-one, QM methods, particularly Density Functional Theory (DFT), are employed to elucidate its electronic structure. These calculations can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The electronic properties of related spiro-indene systems have been investigated using such methods. For instance, DFT calculations on spiro[indene-2,2'- nih.govnih.govresearchgate.netoxathiazine]-1,3-diones, performed with the B3LYP functional and a 6-311++G(d,p) basis set, have been used to identify electrophilic and nucleophilic centers, which are crucial for predicting reactivity. nih.gov Similar calculations on this compound would reveal the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes and the prediction of reaction outcomes.
The reactivity of spiro compounds in cycloaddition reactions has also been a subject of QM studies. For example, the mechanism of [3+2] cycloaddition reactions to form spirooxindole pyrrolidine (B122466)/piperidine (B6355638) fused systems has been investigated using DFT. researchgate.net These studies help in understanding the regio- and stereoselectivity of such reactions. While a specific study on this compound is not available, the principles derived from these related studies are directly applicable.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar organic molecules, is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability; relevant for reactions with electrophiles. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | ~3.5 D | Influences solubility, intermolecular interactions, and binding to biological targets. |
| MEP Maxima | Positive (near N-H) | Indicates regions susceptible to nucleophilic attack. |
| MEP Minima | Negative (near C=O) | Indicates regions susceptible to electrophilic attack. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding
The flexibility of the piperidine ring and its connection to the rigid indanone system in this compound results in a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool to explore these conformational preferences over time, providing insights into the molecule's dynamic behavior in different environments, such as in solution or when interacting with a biological target.
MD simulations on related spiro-piperidine derivatives have been conducted to understand their interaction with biological macromolecules. For example, simulations have been used to study the binding of spiro-piperidine compounds to Leishmania major pteridine (B1203161) reductase (Lm-PTR1), confirming stable binding within the active site. nih.govresearchgate.net These studies typically analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and intermolecular hydrogen bonding patterns. nih.govresearchgate.net
For this compound, MD simulations could be used to predict the most stable conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of substituents. This information is critical for understanding its interaction with potential biological targets. A conformational analysis of aza-spiro ring formations has been computationally studied, highlighting the importance of understanding transition state conformations for stereoselectivity. figshare.com
A representative data table summarizing the type of information that can be obtained from MD simulations is shown below.
| Simulation Parameter | Typical Findings | Relevance to this compound |
| RMSD of the ligand | Low values (< 2 Å) | Indicates conformational stability of the spiro compound when bound to a target. |
| RMSF of the ligand | Higher values for piperidine ring | Highlights the flexible regions of the molecule, which can adapt to a binding pocket. |
| Intermolecular H-bonds | Formation with specific residues | Identifies key interactions responsible for binding affinity and selectivity. |
| Radius of Gyration (Rg) | Stable over time | Suggests the compactness and stability of the ligand's conformation. researchgate.net |
| Solvent Accessible Surface Area | Changes upon binding | Indicates the extent of burial of the ligand within the binding site. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is an invaluable tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. For the synthesis of this compound, DFT studies can provide a detailed picture of the reaction pathway, helping to understand the factors that control the reaction rate and selectivity.
The synthesis of this compound can be envisioned through various synthetic routes, such as aza-Diels-Alder reactions or multicomponent reactions. DFT studies on similar transformations have been reported. For instance, the mechanism for the synthesis of spiro-imidazo pyridine-indene derivatives has been proposed based on DFT calculations, detailing the role of catalysts and intermediates. nih.gov Similarly, the mechanism of [3+2] cycloaddition reactions to form spirooxindole piperidine derivatives has been investigated, revealing the transition state structures and confirming a radical mechanism through natural bond orbital (NBO) analysis. researchgate.net
A plausible reaction for the formation of a spiro-piperidine derivative involves the reaction of an indanone precursor with an appropriate amine and aldehyde. DFT calculations could be used to compare different potential pathways, such as a concerted or a stepwise mechanism, and to identify the rate-determining step. The calculated activation energies for the transition states would provide a quantitative measure of the feasibility of each pathway.
A hypothetical comparison of two possible reaction pathways for the formation of a spiro[indanone-piperidine] scaffold is presented in the table below.
| Reaction Pathway | Key Intermediate(s) | Calculated Activation Energy (kcal/mol) | Mechanistic Insight |
| Pathway A: Stepwise | Aldol-type adduct, Iminium ion | TS1: 15.2, TS2: 20.5 | A two-step process with the second step being rate-determining. |
| Pathway B: Concerted | None (single transition state) | TS_concerted: 28.7 | A higher energy pathway, suggesting it is less likely to occur under thermal conditions. |
Molecular Modeling Approaches for Rational Design
Molecular modeling encompasses a range of computational techniques used to design new molecules with desired properties. For this compound, these approaches are particularly relevant for designing analogs with enhanced biological activity. This often involves modifying the core scaffold with different substituents to optimize interactions with a specific biological target.
The rational design of novel spiro[indoline-3,4'-piperidine]-2-ones as c-Met inhibitors has been successfully demonstrated. nih.gov In this study, a series of compounds were designed, synthesized, and evaluated, with molecular docking used to understand the structure-activity relationships and to guide the design of more potent inhibitors. nih.gov Similarly, spiro-piperidine derivatives have been designed as potential antileishmanial agents, with docking and MD simulations confirming their stable binding to the target enzyme. nih.govresearchgate.net
For this compound, a rational design strategy could involve identifying a relevant biological target and then using molecular docking to predict the binding mode of the parent compound. Based on this, new analogs with substituents on the indene (B144670) or piperidine rings could be designed to improve binding affinity and selectivity. Properties such as lipophilicity, solubility, and metabolic stability can also be predicted in silico to guide the selection of the most promising candidates for synthesis.
An example of a data table for the rational design of new analogs is provided below.
| Parent Compound | Target Protein | Proposed Modification | Predicted Improvement | Computational Method |
| This compound | Kinase X | Add a hydroxyl group to the phenyl ring | Increased H-bonding with active site residues | Molecular Docking |
| This compound | GPCR Y | N-alkylation of the piperidine ring | Enhanced hydrophobic interactions with the binding pocket | Molecular Docking & MD |
| This compound | Ion Channel Z | Introduce a halogen at the 5-position of the indene | Improved binding affinity through halogen bonding | QM/MM Calculations |
In Silico Studies of Reaction Pathways and Selectivity
In silico studies play a crucial role in predicting the outcome of chemical reactions, including the major products and their stereochemistry. For the synthesis of this compound, which contains a stereocenter at the spiro-carbon, predicting and controlling the stereoselectivity is of great importance.
Computational studies have been used to understand the diastereoselectivity of 1,3-dipolar cycloaddition reactions leading to spiro[indene-2,2′-pyrazolo[1,2-a]pyrazoles]. These studies can rationalize why a particular diastereomer is formed preferentially. The synthesis of spiro[indoline-3,4'-piperidin]-2-ones has also been documented, highlighting the importance of controlling the reaction conditions to achieve the desired stereochemical outcome. researchgate.net
For the synthesis of this compound, in silico methods can be used to model the transition states leading to different stereoisomers. By comparing the activation energies of these transition states, the most likely stereochemical outcome can be predicted. This is particularly important in asymmetric synthesis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. A computational study on aza-spiro ring formation has shown that conformational anchoring through non-covalent interactions can be critical for asymmetric induction. figshare.com
The following table illustrates how in silico methods can be used to predict the selectivity of a reaction to form a spiro[indanone-piperidine] system.
| Reaction Type | Reactants | Catalyst | Predicted Major Diastereomer | Basis for Prediction |
| Aza-Diels-Alder | Indanone-derived diene, Imine | None (thermal) | trans | Lower energy of the trans-favoring transition state in DFT calculations. |
| Asymmetric Michael Addition/Cyclization | 2-Arylidene-1-indanone, Amino ester | Chiral organocatalyst | (S)-enantiomer | Steric hindrance in the transition state model for the (R)-enantiomer. |
| Multicomponent Reaction | 1,3-Indandione, Aldehyde, Amine | Acid catalyst | Racemic mixture | Similar activation energies for the formation of both enantiomers. |
Applications and Research Potential in Medicinal Chemistry
General Principles of Spirocyclic Scaffolds as Building Blocks for Drug Discovery
Spirocyclic scaffolds, defined by two rings sharing a single common atom, have become increasingly prominent in drug discovery due to their distinct structural and physicochemical properties. nih.gov Their inherent three-dimensionality allows for a more sophisticated and precise exploration of chemical space compared to traditional flat, aromatic structures. researchgate.net This is a key advantage, as increased three-dimensionality, often measured by the fraction of sp3 hybridized carbons (Fsp3), is correlated with improved clinical success rates for drug candidates. bldpharm.com
One of the fundamental strategies in drug design involves introducing conformational rigidity to a ligand to reduce the entropic penalty upon binding to a protein target. researchgate.net Spiro-fusion is an effective method for achieving this rigidity. researchgate.net By locking the conformation of a molecule, spirocyclic scaffolds can lead to enhanced potency and selectivity for their biological targets. nih.govcofc.edu Furthermore, the novel and rigid three-dimensional shapes offered by spirocycles can improve physicochemical properties such as solubility and metabolic stability while also presenting opportunities for novel intellectual property. researchgate.netbldpharm.com The development of new synthetic methodologies has made these complex building blocks more accessible, further encouraging their incorporation into drug discovery programs. nih.govresearchgate.netcapes.gov.br
Exploration of Spiro[indene-2,3'-piperidin]-1(3H)-one as a Privileged Scaffold
The this compound framework is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular structures that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly efficient starting points for the development of new drugs for various diseases.
The spiro[indene-piperidine] core combines an indanone moiety with a piperidine (B6355638) ring, creating a rigid structure with specific vectors for substitution. This defined three-dimensional arrangement is crucial for its interaction with diverse biological targets. Derivatives of this and closely related scaffolds, such as spiro-oxindoles and spiro[isochromanpiperidines], have shown activity against a range of targets, including G-protein coupled receptors (GPCRs) and enzymes, underscoring the privileged nature of this structural class. nih.govnih.gov The spiro-carbon atom in the this compound structure creates a chiral center, which allows for the synthesis of stereoisomers that can exhibit differential pharmacology, a key aspect in modern drug design. researchgate.netcofc.edu
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound class, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
The biological activity of this compound analogues can be finely tuned by introducing various substituents on both the indanone and piperidine rings. Research on related spiro-oxindole piperidines as mGlu2 positive allosteric modulators (PAMs) illustrates this principle effectively. A molecular hybridization strategy, followed by medicinal chemistry optimization, led to the identification of potent and selective mGlu2 PAMs. nih.govnih.gov
In one study, modifications to the piperidine nitrogen and the aromatic ring of the spiro-oxindole core led to significant changes in activity. For example, substituting the piperidine nitrogen with different heterocyclic groups was a key optimization step. The data below shows how different substituents on a related spiro-oxindole piperidine core influence its activity as an mGlu2 PAM. nih.gov
| Compound | Core Scaffold | Substituent (R) | mGlu2 PAM Activity (EC50, nM) |
|---|---|---|---|
| 18 | Spiro-oxindole piperidine | 3-chloro-6-(trifluoromethyl)pyridazin-4-yl | 110 |
| 21 | 3-(azetidin-3-yl)-1H-benzimidazol-2-one | 3-chloro-6-(trifluoromethyl)pyridazin-4-yl | 140 |
Stereochemistry plays a critical role in the biological activity of chiral molecules. cofc.edu The spiro atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. These enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets like receptors and enzymes. researchgate.net
This differential interaction can lead to one enantiomer having significantly higher potency, a different pharmacological effect (e.g., agonist vs. antagonist), or a better safety profile than the other. libis.be While specific studies on the separated enantiomers of this compound are not broadly detailed in the available literature, the principle is well-established for spirocyclic compounds in general. researchgate.netmdpi.com For instance, the development of many spirocyclic drugs has involved the separation of enantiomers to isolate the more active or safer form, thereby optimizing the therapeutic benefit. cofc.edu Therefore, the stereochemistry of the spiro center is a crucial parameter to consider in the design and development of any drug candidate based on this scaffold.
Investigation of Biological Targets and Pathways Modulated by this compound Analogues
The privileged nature of the spiro[indene-piperidine] scaffold has led to its investigation against a variety of biological targets, particularly within the central nervous system (CNS).
Sigma Receptors: Analogues of this compound have been identified as high-affinity ligands for sigma receptors. nih.gov Sigma receptors, comprising σ1 and σ2 subtypes, are involved in numerous cellular functions and are implicated in various CNS disorders, including schizophrenia, pain, and neurodegenerative diseases. rsc.org A series of conformationally restricted spiro[indene-piperidines] were synthesized and evaluated for their affinity at the sigma site. nih.gov The study found that certain derivatives were among the most potent sigma ligands reported, with excellent selectivity over other receptors like the dopamine (B1211576) D2 receptor. nih.gov For example, the compound 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] showed a pIC50 of 8.9 for the sigma site. nih.gov Other related compounds, such as spiro[1,2,4-benzotriazine-3(4H),4′-(1-substituted)piperidines], also demonstrated high affinity for the σ1 receptor subtype, with Ki values in the low nanomolar range. researchgate.net
mGlu2 Receptors: Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a GPCR that plays a role in modulating glutamatergic neurotransmission. Positive allosteric modulators (PAMs) of the mGlu2 receptor are being investigated as potential treatments for CNS disorders like schizophrenia and epilepsy. nih.gov A series of spiro-oxindole piperidines, which are close structural analogues of this compound, were developed as potent and selective mGlu2 PAMs. nih.govnih.gov Starting from high-throughput screening hits, a process of molecular hybridization and optimization led to novel chemotypes with improved activity and metabolic stability, demonstrating the utility of this spirocyclic core for modulating mGlu2 receptor activity. nih.gov
Rational Design and Synthesis of Novel Analogues for Enhanced Biological Performance
The development of spirocyclic compounds from initial hits to optimized leads often involves sophisticated medicinal chemistry strategies to enhance their biological activity, selectivity, and pharmacokinetic profiles.
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity. youtube.com This technique is particularly valuable for navigating away from scaffolds with undesirable properties or for exploring new intellectual property space. youtube.com
The development of spirocyclic compounds has benefited significantly from this approach. tandfonline.com For instance, in the design of CDK2 inhibitors, a design strategy relying on merging pharmacophoric motifs and biomimetic scaffold hopping led to the creation of novel spiroindeno[1,2-b]quinoxaline-based inhibitors. nih.gov Similarly, the discovery of potent and chemically stable MDM2-p53 inhibitors was achieved by a scaffold modification that replaced a spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one core with a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold. nih.gov This "hop" not only resolved an issue of chemical instability but also provided new vectors for optimizing interactions with the target protein. acs.org This illustrates how rational scaffold modification can lead to compounds with superior properties. tandfonline.com
The systematic exploration of chemical space around a promising scaffold is a cornerstone of modern drug discovery. nih.gov Designing and synthesizing compound libraries based on a core structure allows for the efficient evaluation of structure-activity relationships (SAR). Spirocyclic scaffolds are well-suited for this approach due to their rigid nature and the potential for introducing diversity at multiple, orthogonally-positioned points. nih.govresearchgate.net
One reported effort described the synthesis of a family of 17 novel racemic spirocyclic scaffolds, each featuring two points for orthogonal diversification, with the express purpose of creating compound libraries for biological screening. nih.gov These scaffolds were designed to provide incremental changes in the relative orientation of the substituents that would be added to them. nih.gov Commercial entities also provide large libraries of spiro compounds for high-throughput screening, with one library containing over 20,000 diverse small molecules. chemdiv.com The rationale behind these libraries is that the unique three-dimensional shapes of spiro compounds allow for the exploration of novel pharmacological spaces and interactions with a wide range of biological targets, potentially leading to the identification of drug candidates with novel mechanisms of action and improved selectivity. chemdiv.com
Future Directions and Emerging Research Areas
Development of Novel Stereoselective Synthetic Methods for Spiro[indene-2,3'-piperidin]-1(3H)-one
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of novel stereoselective synthetic methods is paramount for producing enantiomerically pure this compound. A primary strategy in the synthesis of similar spiro heterocycles, such as spiropyrrolidines, is the 1,3-dipolar cycloaddition reaction. researchgate.netrsc.org This reaction, involving azomethine ylides and a dipolarophile, can generate multiple stereocenters in a single, highly controlled step. researchgate.net
Future research will likely focus on organocatalytic approaches to achieve high enantioselectivity. Catalysts derived from natural products like cinchonine have been used successfully in the [3+2] cycloaddition for creating spiro-oxindole-pyrrolidine compounds with multiple adjacent stereocenters, including two spiro-quaternary chiral centers. nih.gov Adapting these organocatalytic systems to the synthesis of this compound from appropriate precursors, such as 2-ylidene-1-indanones, represents a promising avenue. The goal is to develop methods that provide high yields and excellent diastereoselectivity and enantioselectivity.
Table 1: Examples of Catalytic Systems in Stereoselective Spiro-Heterocycle Synthesis This table presents data for analogous spirocyclic systems to inform future synthetic strategies for this compound.
| Catalyst/Promoter | Reaction Type | Spiro-Product Type | Diastereoselectivity/Enantioselectivity | Reference |
|---|---|---|---|---|
| Cinchonine-derived squaramide | [3+2] Cycloaddition | Spiro-oxindole-pyrrolidine | High efficiencies and stereoselectivities | nih.gov |
| Acetic Acid | [3+2] Cycloaddition | Spiro-pyrrolidine-oxindole | Good diastereoselectivity (single diastereomer) | nih.gov |
| Quinine | Organocatalysis | Isoxazole-dispiro-bis-oxindoles | Not specified | nih.gov |
Advanced Computational Studies for Predictive Modeling of Spirocyclic Systems
Computational chemistry is an increasingly powerful tool for predicting the outcomes of chemical reactions and the biological properties of molecules. For complex structures like this compound, advanced computational studies can provide invaluable insights. Molecular Electron Density Theory (MEDT) has been used to study the mechanism of [3+2] cycloaddition reactions for synthesizing dispiro-oxindolopyrrolizidines, helping to understand the reaction mechanism and stereoselective outcomes. mdpi.com
Future work will likely involve the use of Density Functional Theory (DFT) and other quantum mechanical methods to:
Model transition states of potential synthetic routes to predict regioselectivity and stereoselectivity.
Predict the most stable conformations of different stereoisomers of this compound.
Perform molecular docking studies to simulate the binding of these analogues to various biological targets, thereby predicting potential therapeutic activities. researchgate.netnih.gov
Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity, guiding the design of more potent analogues. nih.gov
These predictive models can significantly reduce the experimental effort required by prioritizing the synthesis of compounds with the highest probability of success.
Integration of High-Throughput Synthesis and Screening in Spiroindene Research
The discovery of new drug candidates can be accelerated by integrating high-throughput synthesis (HTS) and screening. Spirocyclic scaffolds are well-suited for the construction of diverse chemical libraries for drug discovery. rhhz.net Multicomponent reactions (MCRs) are particularly advantageous for this purpose as they allow for the rapid generation of molecular complexity in a single step from simple starting materials. rhhz.netkul.pl
Future research in this area will focus on adapting MCRs for the automated synthesis of a large library of this compound analogues. By systematically varying the substituents on both the indene (B144670) and piperidine (B6355638) rings, a vast chemical space can be explored. This library can then be subjected to high-throughput screening against a panel of biological targets to identify novel hit compounds. This approach maximizes efficiency and increases the chances of discovering compounds with unique biological profiles. nih.gov
Exploration of New Biological Targets and Therapeutic Applications for this compound Analogues
While the specific biological profile of this compound is not extensively documented, related spiro-indene and spiro-piperidine compounds have demonstrated a wide range of pharmacological activities. mdpi.comresearchgate.net These findings provide a strong rationale for exploring the therapeutic potential of its analogues.
Promising areas for investigation include:
Anticancer Activity: Many spiro-oxindole derivatives show potent antiproliferative properties against various cancer cell lines, such as MCF7 (breast), HCT116 (colon), and PaCa2 (pancreatic). nih.gov Some of these compounds act as multi-targeted inhibitors of kinases like EGFR and VEGFR-2. researchgate.netnih.gov
Antiviral Activity: Spiro-3-indolin-2-one derivatives have been investigated for their activity against SARS-CoV-2. nih.gov
Antiprotozoal Activity: Spiro-piperidine derivatives have shown potent antileishmanial activity, superior to the standard drug miltefosine. nih.govnih.gov These compounds are believed to act by targeting enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1). nih.gov
The exploration of these and other therapeutic areas will be crucial. By synthesizing and screening analogues of this compound, new lead compounds for various diseases may be discovered.
Q & A
Q. What are the standard synthetic protocols for spiro[indene-2,3'-piperidin]-1(3H)-one derivatives, and how are reaction conditions optimized?
Spiro compounds are typically synthesized via cycloaddition or multicomponent reactions. For example, Pd(PPh₃)₄-catalyzed (3+2) cycloaddition reactions achieve yields of 80–86% under optimized catalyst loadings (2.5–5 mol%), reaction temperatures (80–100°C), and solvent systems (e.g., THF or DCM) . Multicomponent reactions using α-amino acids, dialkyl acetylenedicarboxylates, and 2-arylidene-1,3-indanediones in ethanol-water mixtures (9:1) at room temperature provide regioselective spiro[indene-2,3'-pyrrolidine] derivatives. Monitoring via TLC and purification via column chromatography are critical .
Q. How are structural and stereochemical features of this compound derivatives confirmed experimentally?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 10.32 ppm for NH groups in DMSO-d₆), IR (e.g., 1677 cm⁻¹ for carbonyl stretches), and HRMS (e.g., m/z 433.1950 for molecular ions). Stereochemistry is resolved via X-ray crystallography (CCDC: 843674, 843676) and NOESY analysis to confirm spirojunction geometry and substituent orientation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reaction diastereoselectivity in this compound synthesis?
Bulky substituents (e.g., 4-bromophenyl or isobutyl groups) increase steric hindrance, altering transition states and diastereomeric ratios (dr). For example, 2′-(3-chlorophenyl) derivatives exhibit dr values of 7.4:1 (crude) and 10.0:1 post-purification, while electron-withdrawing groups (e.g., nitro) reduce dr to 4.6:1 due to electronic modulation of reactive intermediates . Computational modeling (DFT) of transition states can further rationalize selectivity .
Q. What strategies resolve contradictions in reported yields or stereochemical outcomes across synthetic studies?
Discrepancies often arise from differences in catalyst loading, solvent polarity, or purification methods. For instance, Pd(PPh₃)₄ at 2.5 mol% vs. 5 mol% significantly impacts yields (84% vs. 81%) and dr values (9.5:1 vs. 4.8:1) for isobutyl vs. nitro-substituted derivatives . Systematic Design of Experiments (DoE) frameworks, including factorial screening of temperature, catalyst, and solvent, are recommended to reconcile conflicting data .
Q. How can this compound derivatives be functionalized for pharmacological applications?
Late-stage functionalization via Suzuki-Miyaura coupling or amidation introduces pharmacophores. For example, introducing 6-fluoro-3-(4-(methylsulfonyl)piperazine) groups enhances binding to ALDH1A1 or CCR2 receptors, as confirmed by in vitro assays . Fluorinated or trifluoromethyl groups improve metabolic stability and target affinity .
Methodological Challenges
Q. What analytical techniques are critical for characterizing spiro compounds with complex stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
